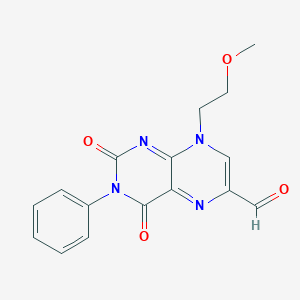
8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in various biological processes. This particular compound is characterized by its unique structure, which includes a methoxyethyl group, a dioxo group, a phenyl group, and a carbaldehyde group attached to the pteridine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and amines, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid derivative.
科学研究应用
8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting metabolic pathways. It may also interact with nucleic acids, influencing gene expression and cellular functions.
相似化合物的比较
Similar Compounds
2-Methoxyethanol: A solvent with similar structural features but different applications.
Poly(2-methoxyethyl methacrylate): A polymer used in various industrial applications.
Uniqueness
8-(2-Methoxyethyl)-2,4-diox
属性
分子式 |
C16H14N4O4 |
|---|---|
分子量 |
326.31 g/mol |
IUPAC 名称 |
8-(2-methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde |
InChI |
InChI=1S/C16H14N4O4/c1-24-8-7-19-9-11(10-21)17-13-14(19)18-16(23)20(15(13)22)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3 |
InChI 键 |
FKXOXHRJLIEIJQ-UHFFFAOYSA-N |
SMILES |
COCCN1C=C(N=C2C1=NC(=O)N(C2=O)C3=CC=CC=C3)C=O |
规范 SMILES |
COCCN1C=C(N=C2C1=NC(=O)N(C2=O)C3=CC=CC=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















